1H-[1,2,4]Triazolo[5,1-b]purin-5(6H)-one(9CI)
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Overview
Description
1H-[1,2,4]Triazolo[5,1-b]purin-5(6H)-one(9CI) is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
The synthesis of 1H-[1,2,4]Triazolo[5,1-b]purin-5(6H)-one(9CI) typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of o-halogenated benzohydrazides, aldehydes, and nitriles, followed by copper-catalyzed intermolecular C-arylation and bicyclization . This domino process is highly efficient and avoids the need for ligands and anaerobic conditions.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1H-[1,2,4]Triazolo[5,1-b]purin-5(6H)-one(9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), and manganese dioxide (MnO2) . These reactions can lead to the formation of various substituted derivatives, which may exhibit different chemical and physical properties.
Scientific Research Applications
1H-[1,2,4]Triazolo[5,1-b]purin-5(6H)-one(9CI) has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential as an anticancer agent due to its ability to inhibit tyrosine kinase EGFR proteins . Additionally, this compound is investigated for its use in the development of energetic materials, where its fused triazole backbone contributes to its thermal stability and detonation performance .
Mechanism of Action
The mechanism of action of 1H-[1,2,4]Triazolo[5,1-b]purin-5(6H)-one(9CI) involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, this compound targets the epidermal growth factor receptor (EGFR), inhibiting its tyrosine kinase activity and thereby preventing cancer cell proliferation and survival . The compound’s unique structure allows it to effectively bind to the active site of EGFR, leading to its inhibitory effects.
Comparison with Similar Compounds
1H-[1,2,4]Triazolo[5,1-b]purin-5(6H)-one(9CI) can be compared to other similar compounds, such as 3,6-diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds share similar fused triazole backbones but differ in their substituents and overall structure. The unique properties of 1H-[1,2,4]Triazolo[5,1-b]purin-5(6H)-one(9CI), such as its thermal stability and specific molecular interactions, distinguish it from these related compounds.
Properties
CAS No. |
259744-47-3 |
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Molecular Formula |
C6H4N6O |
Molecular Weight |
176.14 g/mol |
IUPAC Name |
4,6-dihydro-[1,2,4]triazolo[5,1-b]purin-5-one |
InChI |
InChI=1S/C6H4N6O/c13-5-3-4(8-1-7-3)12-6(11-5)9-2-10-12/h1-2H,(H,7,8)(H,9,10,11,13) |
InChI Key |
XKRYBPIKFCZPOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1)C(=O)NC3=NC=NN23 |
Origin of Product |
United States |
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